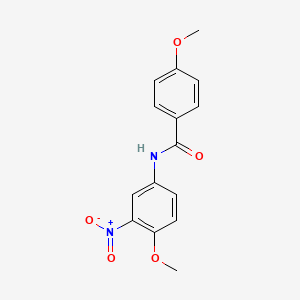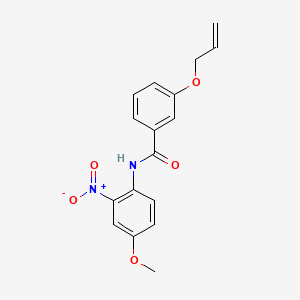
N,N-dimethyl-3-(2-phenylmethoxyphenoxy)propan-1-amine;hydrochloride
概要
説明
N,N-dimethyl-3-(2-phenylmethoxyphenoxy)propan-1-amine;hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a benzyloxy group attached to a phenoxy group, which is further connected to a propyl chain ending in a dimethylamine group. The hydrochloride salt form enhances its solubility in water, making it useful in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(2-phenylmethoxyphenoxy)propan-1-amine;hydrochloride typically involves a multi-step process:
Formation of the Benzyloxy Group: The initial step involves the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions to form the benzyloxy group.
Attachment of the Propyl Chain: The benzyloxyphenol is then reacted with a propyl halide in the presence of a base to introduce the propyl chain.
Introduction of the Dimethylamine Group: The final step involves the reaction of the propyl derivative with dimethylamine under suitable conditions to form the desired amine.
Formation of the Hydrochloride Salt: The free amine is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amine group, converting it to a primary amine or even further to an alkane.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are employed.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the amine group can produce primary amines or alkanes.
Substitution: Electrophilic substitution on the aromatic ring can introduce nitro, sulfonyl, or halogen groups.
科学的研究の応用
N,N-dimethyl-3-(2-phenylmethoxyphenoxy)propan-1-amine;hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
作用機序
The mechanism of action of N,N-dimethyl-3-(2-phenylmethoxyphenoxy)propan-1-amine;hydrochloride involves its interaction with specific molecular targets. The benzyloxy and phenoxy groups facilitate binding to aromatic residues in proteins, while the dimethylamine group can interact with acidic residues. This compound may modulate the activity of enzymes or receptors by altering their conformation or activity.
類似化合物との比較
Similar Compounds
{3-[2-(benzyloxy)phenoxy]propyl}amine hydrochloride: Lacks the dimethyl groups on the amine.
{3-[2-(benzyloxy)phenoxy]propyl}methylamine hydrochloride: Contains only one methyl group on the amine.
{3-[2-(benzyloxy)phenoxy]propyl}trimethylamine hydrochloride: Contains an additional methyl group on the amine.
Uniqueness
N,N-dimethyl-3-(2-phenylmethoxyphenoxy)propan-1-amine;hydrochloride is unique due to the presence of two methyl groups on the amine, which can influence its chemical reactivity and interaction with biological targets. This structural feature may enhance its solubility, stability, and binding affinity compared to similar compounds.
特性
IUPAC Name |
N,N-dimethyl-3-(2-phenylmethoxyphenoxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c1-19(2)13-8-14-20-17-11-6-7-12-18(17)21-15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHPEVDWEYBBIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=CC=C1OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4411420.png)
![4-[4-(2-Piperidin-1-ylethoxy)phenyl]butan-2-one;hydrochloride](/img/structure/B4411444.png)
![N-[3-[(3-chlorophenyl)sulfamoyl]-2,4,6-trimethylphenyl]acetamide](/img/structure/B4411468.png)
![4-[4-(3-Morpholin-4-ylpropoxy)phenyl]butan-2-one;hydrochloride](/img/structure/B4411475.png)
![2-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4411482.png)
![4-[2-[2-(4-Propan-2-yloxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride](/img/structure/B4411497.png)
![2-[[5-(3-chloro-4-methylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B4411498.png)
![[4-(4-Phenylpiperazine-1-carbonyl)phenyl] propanoate](/img/structure/B4411499.png)
![2-[2-(methylamino)-2-oxoethoxy]-N-(1-methyl-3-phenylpropyl)benzamide](/img/structure/B4411510.png)
![1-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4411517.png)
![N-(4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4411520.png)
![2-chlorobenzyl ethyl tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylate](/img/structure/B4411521.png)
